8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Overview
Description
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 . It is a cream to pink to brown crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC1=CC=CC2=C1CC(CC2)C(O)=O .Physical and Chemical Properties Analysis
This compound is a cream to pink to brown crystalline powder . It has a melting point range of 140.0-146.0°C . The compound has a molecular weight of 206.24 .Scientific Research Applications
Synthesis of Complex Organic Compounds
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives have been utilized in the synthesis of complex organic compounds. For example, Russell et al. (1984) demonstrated its use in the enantiospecific synthesis of a type I chiral dienone, crucial for synthesizing 7-deoxydaunomycinone, a compound related to anthracyclines used in cancer therapy (Russell, Gee, Irvine, & Warrener, 1984). Similarly, Ainge et al. (2003) developed a rapid and enantioselective synthesis process for a related compound, showcasing its potential in efficient chemical synthesis (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
Exploration in Medicinal Chemistry
In medicinal chemistry, the compound and its derivatives have been explored for various purposes. For instance, Girija, Shanker, and Rao (1991) reported a strategy for the total synthesis of illudalanes, a class of compounds with potential medicinal applications, using a derivative of this compound (Girija, Shanker, & Rao, 1991).
Applications in Receptor Studies
Some research has focused on utilizing derivatives of this compound for receptor studies. Kline, Nelson, and Namboodiri (1990) developed novel compounds for potential use as photoaffinity ligands for the 5-HT1A receptor, an important target in neuroscience research (Kline, Nelson, & Namboodiri, 1990).
Development of COX Inhibitors
Nencetti et al. (2015) synthesized a series of naphthalene and tetrahydronaphthalene derivatives, including those related to this compound, exploring their potential as cyclooxygenase inhibitors. This indicates its potential use in developing anti-inflammatory drugs (Nencetti, Ciccone, Rossello, Nuti, Milanese, & Orlandini, 2015).
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFGTBETRJDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394409 | |
Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32178-63-5 | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032178635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7WS3A89NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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